1-(3-Chloropropoxy)-4-(pentyloxy)benzene is a chemical compound with the molecular formula and a molecular weight of approximately 256.77 g/mol. This compound features a chloropropoxy group and a pentyloxy group attached to a benzene ring, which influences its chemical behavior and potential applications. It is classified as an organic compound, specifically an ether due to the presence of ether functional groups.
The compound can be synthesized through various methods, often involving the reaction of substituted benzene derivatives with alcohols in the presence of bases and solvents. The availability of starting materials like 1-(3-chloropropoxy)benzene and pentanol is crucial for its synthesis.
1-(3-Chloropropoxy)-4-(pentyloxy)benzene falls under the category of organochlorine compounds due to the presence of chlorine in its structure. Its classification as an ether also highlights its functional properties, making it relevant in organic synthesis and industrial applications.
The synthesis of 1-(3-Chloropropoxy)-4-(pentyloxy)benzene typically involves the following steps:
The molecular structure of 1-(3-Chloropropoxy)-4-(pentyloxy)benzene can be represented by its canonical SMILES notation: CCCCCOC1=CC=C(C=C1)OCCCCl
. The compound contains:
Property | Value |
---|---|
CAS Number | 449180-80-7 |
Molecular Formula | |
Molecular Weight | 256.77 g/mol |
IUPAC Name | 1-(3-chloropropoxy)-4-pentoxybenzene |
InChI Key | BMHRFTSVYZAZQM-UHFFFAOYSA-N |
1-(3-Chloropropoxy)-4-(pentyloxy)benzene can undergo several types of chemical reactions:
The specific reagents and conditions for these reactions vary depending on desired outcomes but generally involve standard organic chemistry techniques for purification and isolation of products.
The mechanism of action for 1-(3-Chloropropoxy)-4-(pentyloxy)benzene involves its interaction with biological targets, which may include enzymes or receptors.
1-(3-Chloropropoxy)-4-(pentyloxy)benzene has several scientific applications:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 21105-15-7
CAS No.: